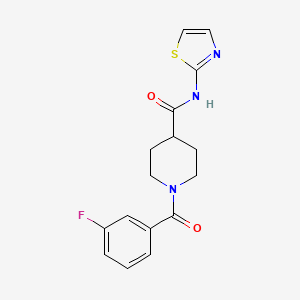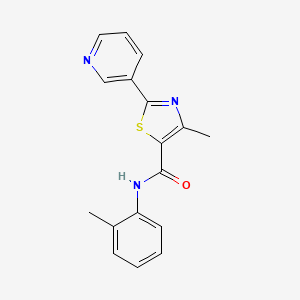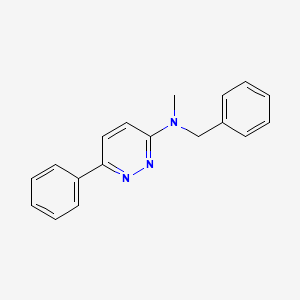![molecular formula C11H14ClNO5S B4447204 methyl N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycinate](/img/structure/B4447204.png)
methyl N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycinate
Vue d'ensemble
Description
Methyl N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycinate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is widely used in the synthesis of pharmaceuticals and agrochemicals due to its unique chemical properties.
Applications De Recherche Scientifique
Methyl N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycinate has various scientific research applications. It is widely used in the synthesis of pharmaceuticals, especially in the development of anti-inflammatory drugs. This compound has also been used in the synthesis of agrochemicals, such as herbicides and fungicides. Additionally, Methyl N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycinate has been studied for its potential applications in the treatment of cancer and neurological disorders.
Mécanisme D'action
The mechanism of action of Methyl N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycinate is not fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes that are involved in the inflammatory response. It has also been suggested that Methyl N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycinate may have a neuroprotective effect by reducing oxidative stress in the brain.
Biochemical and Physiological Effects:
Methyl N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycinate has been shown to have various biochemical and physiological effects. It has been demonstrated to have anti-inflammatory properties, which makes it a potential candidate for the development of anti-inflammatory drugs. Additionally, Methyl N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycinate has been shown to have a neuroprotective effect, which suggests that it may have potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycinate in lab experiments is its high purity and stability. This compound is easy to synthesize and purify, which makes it a convenient choice for lab experiments. However, one limitation of using Methyl N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycinate is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of lab experiments and to design experiments that specifically target its activity.
Orientations Futures
There are several future directions for the study of Methyl N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycinate. One direction is to further investigate its potential applications in the treatment of cancer and neurological disorders. Another direction is to study its mechanism of action in more detail, which may lead to the development of more effective drugs. Additionally, future research could focus on designing experiments that specifically target the activity of Methyl N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycinate, which would provide a better understanding of its biochemical and physiological effects.
Conclusion:
Methyl N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycinate is a chemical compound that has potential applications in various fields, including pharmaceuticals and agrochemicals. Its anti-inflammatory and neuroprotective properties make it a promising candidate for the development of drugs to treat inflammatory and neurological disorders. While its mechanism of action is not fully understood, further research could lead to the development of more effective drugs and a better understanding of its biochemical and physiological effects.
Propriétés
IUPAC Name |
methyl 2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO5S/c1-13(7-11(14)18-3)19(15,16)10-6-8(12)4-5-9(10)17-2/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCPTMISOAJMBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)S(=O)(=O)C1=C(C=CC(=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-hydroxyethyl)-5-isopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4447123.png)
![5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4447129.png)

![1-({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B4447134.png)
![6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4447139.png)


![N-{1-[3-({[2-methyl-5-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)phenyl]ethyl}acetamide](/img/structure/B4447159.png)
![N-2-biphenylyl-4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinecarboxamide](/img/structure/B4447163.png)
![3-[5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methyl)-2-furyl]benzoic acid hydrochloride](/img/structure/B4447166.png)

![4-[(3,4-dimethylphenyl)acetyl]morpholine](/img/structure/B4447179.png)
![N-(tert-butyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4447184.png)
![2-(4-methyl-1-piperazinyl)-6-[2-(4-morpholinyl)ethyl]pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4447214.png)